![molecular formula C17H16ClNO B5607441 2-chloro-N-(3,4-dimethylphenyl)-3-phenylacrylamide](/img/structure/B5607441.png)
2-chloro-N-(3,4-dimethylphenyl)-3-phenylacrylamide
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Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic or aliphatic components. For instance, compounds with similar structures have been synthesized using techniques such as condensation reactions, catalytic oxidization, and Knoevenagel condensation, followed by cyclization processes to achieve the desired molecular framework. The overall yield and purity of these syntheses are critical for assessing the efficiency of the synthetic route, with some methods achieving yields greater than 65% and purity levels above 99% (Du Xiao-hua, 2013).
Molecular Structure Analysis
Crystal structure analysis through X-ray diffraction is a common method to elucidate the molecular structure of such compounds. This technique provides detailed information on the spatial arrangement of atoms within a molecule, including bond lengths, angles, and the conformation of cyclic structures. The analysis often reveals the presence of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular structure in the solid state. For related compounds, crystallographic studies have detailed the conformation of cyclohexenone rings and the arrangement of molecules in the crystal lattice, showcasing the diversity in molecular geometries and intermolecular interactions (Shi et al., 2007).
Future Directions
As for the future directions, “2-chloro-N-(3,4-dimethylphenyl)-3-phenylacrylamide” is a specialty product for proteomics research . This suggests that it may have potential applications in the field of proteomics, which is the large-scale study of proteins, particularly their structures and functions .
properties
IUPAC Name |
(Z)-2-chloro-N-(3,4-dimethylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-8-9-15(10-13(12)2)19-17(20)16(18)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGABTPJDFCLOW-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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